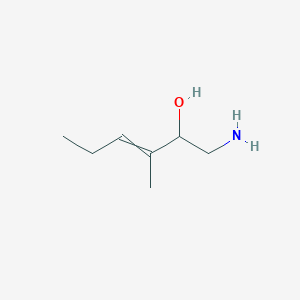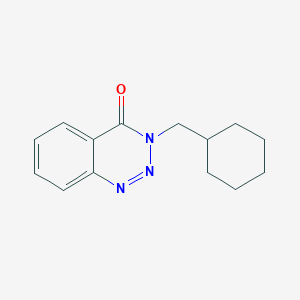
1,2,3-Benzotriazin-4(3H)-one, 3-(cyclohexylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Benzotriazin-4(3H)-one, 3-(cyclohexylmethyl)- is a heterocyclic compound that belongs to the benzotriazinone family This compound is characterized by a triazine ring fused with a benzene ring and a cyclohexylmethyl group attached to the nitrogen atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 3-(cyclohexylmethyl)- can be achieved through several methods. One common approach involves the reaction of acyclic aryl triazine precursors with cyclohexylmethylamine under specific conditions. This reaction typically requires a photocyclization process, where the mixture is exposed to violet light (420 nm) to induce the formation of the triazine ring . The reaction is carried out in a continuous flow reactor, which allows for excellent yields in a short residence time of about 10 minutes without the need for additives or photocatalysts .
Industrial Production Methods
In an industrial setting, the production of 1,2,3-Benzotriazin-4(3H)-one, 3-(cyclohexylmethyl)- can be scaled up using continuous flow reactor technology. This method ensures process robustness, scalability, and green credentials, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Benzotriazin-4(3H)-one, 3-(cyclohexylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazine ring or the cyclohexylmethyl group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include substituted benzotriazinones, oxidized derivatives, and reduced forms of the compound .
Scientific Research Applications
1,2,3-Benzotriazin-4(3H)-one, 3-(cyclohexylmethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one, 3-(cyclohexylmethyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects through nitrogen-mediated hydrogen atom transfer, leading to the formation of various bioactive products . This unique mechanism is facilitated by the triazine ring structure, which allows for efficient hydrogen atom transfer and subsequent chemical transformations .
Comparison with Similar Compounds
1,2,3-Benzotriazin-4(3H)-one, 3-(cyclohexylmethyl)- can be compared with other similar compounds, such as:
1,2,3-Benzotriazin-4(3H)-one: Lacks the cyclohexylmethyl group, resulting in different chemical properties and reactivity.
3-Substituted Isoindolinones: These compounds share a similar triazine ring structure but differ in the substituents attached to the ring.
Aryl Triazines: These compounds have a triazine ring but lack the benzene ring fusion, leading to different reactivity and applications.
Properties
CAS No. |
646524-78-9 |
|---|---|
Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-(cyclohexylmethyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C14H17N3O/c18-14-12-8-4-5-9-13(12)15-16-17(14)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2 |
InChI Key |
ZODMMYJTEODIQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Cyclohexanesulfonyl)ethynyl]benzene](/img/structure/B12606246.png)
![N-Ethyl-N'-[3-(ethylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B12606254.png)
![2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12606256.png)
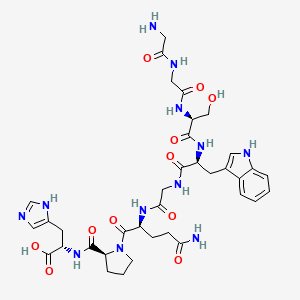
![3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride](/img/structure/B12606271.png)
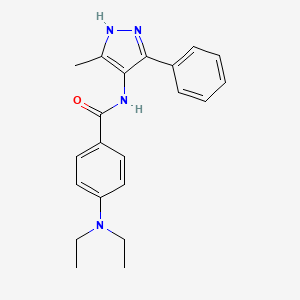
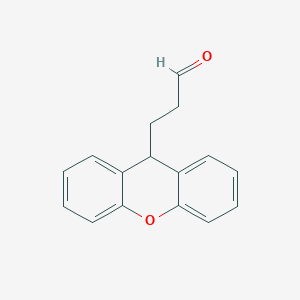
![3-[(3-Methyl-4-nitrophenoxy)methyl]-4'-(trifluoromethyl)-1,1'-biphenyl](/img/structure/B12606296.png)
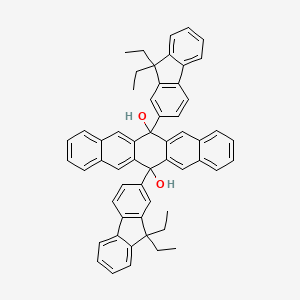
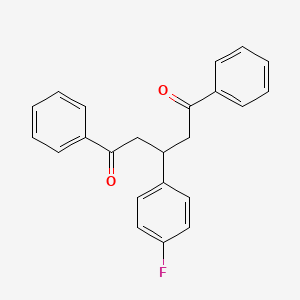
![3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene](/img/structure/B12606310.png)
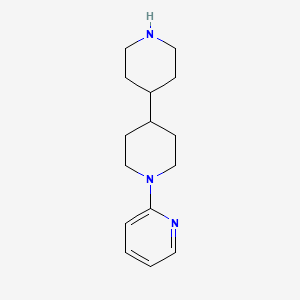
![1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12606339.png)
